![molecular formula C11H16ClN3 B13062038 4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
4-[(2-Chlorophenyl)methyl]piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chlorophenyl)methyl]piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylmethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine can be achieved through several methods. One common approach involves the reaction of 1-(2-chlorobenzyl)piperazine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chlorophenyl)methyl]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-[(2-Chlorophenyl)methyl]piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets. As a piperazine derivative, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A well-known antihistamine that contains a piperazine ring.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: Another antipsychotic that includes a piperazine structure.
Uniqueness
4-[(2-Chlorophenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it has a 2-chlorophenylmethyl group that enhances its binding affinity and selectivity for certain receptors .
Propriétés
Formule moléculaire |
C11H16ClN3 |
|---|---|
Poids moléculaire |
225.72 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C11H16ClN3/c12-11-4-2-1-3-10(11)9-14-5-7-15(13)8-6-14/h1-4H,5-9,13H2 |
Clé InChI |
AKDDNNPIDNFRAW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


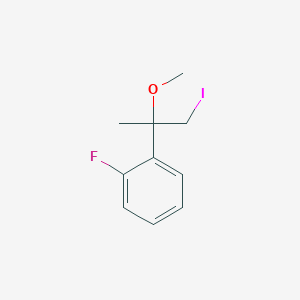
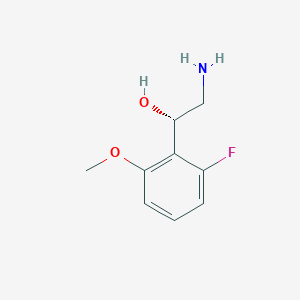
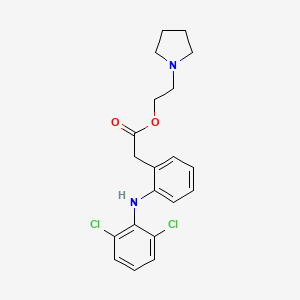
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
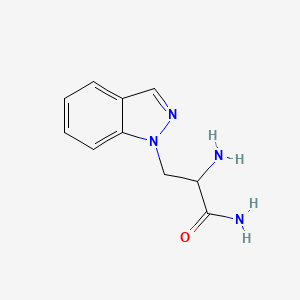

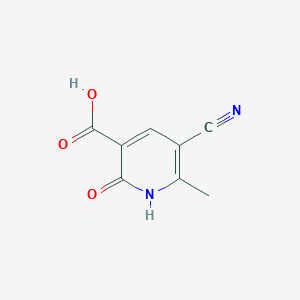
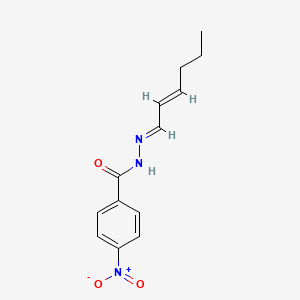
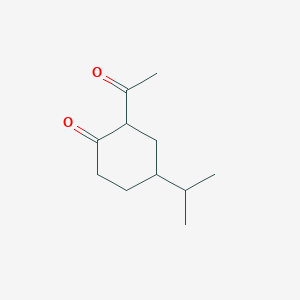
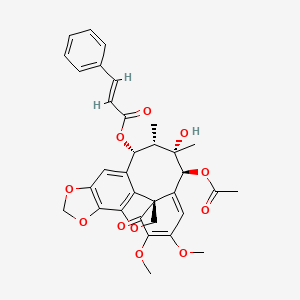
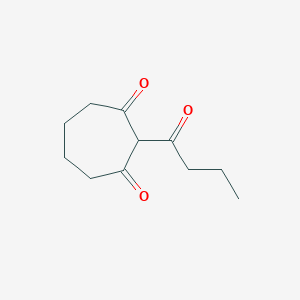
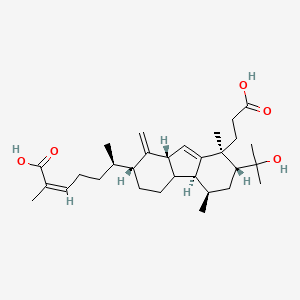
![2-{[(2-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13061998.png)

